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Bn-AFP1

Cat. No.: B1577998
Attention: For research use only. Not for human or veterinary use.
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Description

Bn-AFP1 is a plant defensin peptide sourced from Brassica napus (rapeseed) and is provided for research use only . It belongs to a family of cationic, cysteine-rich antimicrobial peptides known for their activity against a range of fungi . These peptides are characterized by their stability, which is conferred by multiple disulfide bonds that form a conserved three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif, comprising a triple-stranded beta-sheet and a single alpha-helix . The primary research value of this compound lies in its potential to serve as a template for studying plant-pathogen interactions and developing novel antifungal strategies . While the precise molecular mechanism of action for this compound is an area of active research, related plant defensins are known to target fungal cell membranes and cell walls. Proposed mechanisms include binding to specific sphingolipids (such as glucosylceramide) in the fungal plasma membrane, leading to membrane permeabilization and cell death . Some defensins also exert inhibitory effects on biofilm formation and can disrupt pre-formed biofilms, which are key to fungal pathogenicity and resistance . Researchers utilize this compound in various applications, including fundamental studies in plant immunity, exploring mechanisms of fungal resistance, and as a lead compound in the development of new biocontrol agents . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Fungi,

sequence

KLCERSSGTWSGVCGNNNACKNQCIRLEGAQHGSCNYVFPAHKCICYFPC

Origin of Product

United States

Molecular Characterization and Genetic Landscape of Bn Afp1

Gene Identification and Isolation Strategies for Bn-AFP1 Homologs

The identification and isolation of plant defensin (B1577277) genes, including this compound and its homologs, have often relied on strategies leveraging their conserved structural features, particularly the characteristic cysteine motif. Early approaches involved the isolation of antifungal proteins from plant tissues and subsequent determination of their amino acid sequences. This sequence information could then be used to design degenerate oligonucleotide probes for screening cDNA or genomic libraries to isolate the corresponding genes. googleapis.comnih.govnih.gov

For instance, a study aiming to isolate a plant defensin gene from Orychophragmus violaceus designed primers based on the known plant defensin gene sequence of Brassica napus (Bn-AFP). This approach successfully amplified a homologous gene, demonstrating the utility of using sequences from related species for gene isolation. ajol.info

Expressed Sequence Tag (EST) databases have also been instrumental in identifying defensin gene sequences. amazonaws.com Once identified, genes can be amplified using PCR with specific primers. amazonaws.comresearchgate.net Subsequent cloning into vectors, such as pTZ57R/T, and sequencing allow for the characterization of the isolated genes. researchgate.net

Research has shown that nucleotide sequences of amplified fragments from Brassica napus can exhibit homology to reported defensins, although the degree of similarity can vary. amazonaws.com The presence of a signal peptide sequence is often predicted in the deduced amino acid sequences of these genes, consistent with their role as secreted proteins. ajol.infoamazonaws.com

Transcriptional Regulation and Inducible Expression of this compound

Transcriptional regulation of plant defensin genes, including this compound, is a key mechanism controlling their expression in response to various stimuli, particularly biotic and abiotic stresses. researchgate.net Inducible expression systems allow for the controlled activation or repression of gene expression in response to external signals like chemical inducers, light, or temperature. numberanalytics.com

While specific details on the inducible expression of this compound were not extensively detailed in the search results, studies on other plant defensins and related AFP family members provide insights into potential regulatory mechanisms. For example, the expression of AFP1, AFP2, AFP3, and AFP4 in Arabidopsis is reported to be induced by abscisic acid (ABA) and/or stress treatment, suggesting a role in stress responses and potentially a feedback regulatory loop. oup.com

Transcriptional control can involve the availability and activity of transcription factors, repressors, and activators. lumsa.it Some transcription factors are constitutive, maintaining basal gene expression, while others are inducible, responding to specific stimuli. lumsa.it The regulation can occur at the promoter region, where regulatory elements bind to control the recruitment of RNA polymerase. numberanalytics.comlumsa.it Chromatin modifications, such as acetylation and methylation of histone tails, also play a significant role in regulating gene expression by affecting chromatin access to transcription factors. lumsa.itnih.gov

Furthermore, inducible transcription can be controlled at the level of transcriptional elongation and mRNA processing, often involving signal-dependent recruitment of factors like P-TEFb. nih.gov

Genetic Diversity and Paralogous Relationships within the AFP Family (e.g., AFP1, AFP2, AFP3, AFP4)

The AFP family constitutes a group of related proteins found in plants, exhibiting genetic diversity and paralogous relationships. Within species like Arabidopsis thaliana, multiple paralogs of AFP have been identified, including AFP1, AFP2, AFP3, and AFP4. oup.com These paralogs can arise through gene duplication events during evolution.

Studies have shown that these paralogs can have both conserved and distinct functions. For instance, in Arabidopsis, AFP1, AFP2, AFP3, and AFP4 have been identified as interacting proteins with ABI5, a key transcription factor in ABA signaling. oup.com At least AFP1 and AFP2 have been shown to negatively regulate ABI5 abundance and ABA responses. oup.com This suggests functional overlap among some paralogs.

Homologous proteins to Rs-AFP1 from Raphanus sativus have been identified in various Brassica species, including this compound and Bn-AFP2 from Brassica napus, Br-AFP1 and Br-AFP2 from Brassica rapa, and Sa-AFP1 and Sa-AFP2 from Sinapis alba. googleapis.com These proteins share a similar motif of conserved cysteines and glycines, characteristic of plant defensins. googleapis.com

Sequence comparisons and phylogenetic analysis can reveal the evolutionary relationships within the AFP family. For example, phylogenetic trees of plant defensins in Brassicaceae have shown high identity between defensins from different Brassica species and Raphanus sativus. ajol.info

Data on the sequence identity among some AFP family members is presented below:

Protein NameSpeciesIdentity to Ovd (%)Identity to Rs-AFP1 (%)
OvdOrychophragmus violaceus10093
Rs-AFP1Raphanus sativus96100
Rs-AFP2Raphanus sativus9190
Bn-AFPBrassica napus89-
Sa-AFPSinapis alba9090
Br-AFP1Brassica rapa--
Br-AFP2Brassica rapa--
At-AFP1Arabidopsis thaliana87-

Note: Identity percentages are approximate and based on BLAST search and amino acid sequence alignment results from the cited source. ajol.info

Heterologous Expression Systems for Recombinant this compound Production

Heterologous expression systems are widely used for producing recombinant proteins, including plant defensins like this compound. This involves introducing the gene of interest into a host organism and inducing protein synthesis. abcam.com Various host systems are available, each with advantages and disadvantages.

Escherichia coli is a widely utilized bacterial system for recombinant protein production due to its ease of use, rapid growth, and high protein yields. nih.gov However, producing eukaryotic proteins with correct disulfide bond formation and post-translational modifications can be challenging in bacterial systems. nih.gov Despite this, genetic tools and techniques, such as optimized strains, co-expression with chaperones, and the use of various promoters, can help improve expression. nih.gov

Eukaryotic expression systems, such as yeast and insect cells, are often preferred for proteins requiring complex post-translational modifications like glycosylation and proper disulfide bond formation. abcam.comnih.govalga.cz Pichia pastoris is a yeast system considered suitable for industrial-scale production of recombinant proteins, particularly secreted proteins. nih.govresearchgate.net Insect cell expression systems, such as the baculovirus-insect cell system, also support complex PTMs and enable scalable protein production. abcam.comalga.cz

The choice of expression system depends on the specific requirements of the protein, including the need for proper folding, disulfide bonds, and post-translational modifications. Recombinant expression vectors typically include a promoter, regulatory sequences, a multiple cloning site, and a selectable marker. abcam.com Inducible promoters are often used to control the timing and level of expression, which is particularly important for proteins that may be toxic to the host cell. numberanalytics.comalga.cz

Post-Translational Processing and Maturation Pathways

Post-translational modifications (PTMs) are crucial processes that occur after protein synthesis, significantly increasing the functional diversity of proteins and influencing their activity, localization, and interactions. biorxiv.orgthermofisher.comnih.gov Plant defensins, including this compound, undergo post-translational processing, which is essential for their maturation and activation.

A common step in the maturation of secreted proteins like plant defensins is the cleavage of a signal peptide. ajol.infoamazonaws.comuniprot.org This signal peptide directs the nascent protein to the secretory pathway. For instance, a 29-amino acid signal peptide was identified in the Orychophragmus violaceus defensin (Ovd), with a cleavage site consistent with that of Rs-AFP1 and Rs-AFP2. ajol.info

Another critical PTM for plant defensins is the formation of disulfide bonds. These bonds are essential for stabilizing the characteristic three-dimensional structure of defensins, which is crucial for their antifungal activity. ajol.info Plant defensins typically contain a conserved motif of cysteine residues that form multiple disulfide bridges. googleapis.comajol.info The mature Ovd protein, for example, was found to have 8 cysteine residues that likely form four structure-stabilizing disulfide bridges, a feature strictly conserved in plant defensins. ajol.info

Other potential PTMs that could be relevant to plant defensin maturation and function include glycosylation, ubiquitination, and proteolytic cleavage, although specific details for this compound were not extensively covered in the search results. thermofisher.comnih.gov These modifications can occur at various stages of a protein's life cycle and can influence its folding, stability, activity, and degradation. thermofisher.com

The SUMOylation pathway is another example of a post-translational modification system involving the attachment of Small Ubiquitin-related Modifier (SUMO) proteins to substrates, which can influence protein function and stability. researchgate.net While not directly linked to this compound in the search results, it illustrates the complexity of post-translational regulatory mechanisms in plant cells.

Understanding the post-translational processing and maturation pathways of this compound is vital for comprehending its biological activity and for efficient production of functional recombinant protein.

Structural Biology and Structure Function Elucidation of Bn Afp1

General Structural Features of Plant Defensins

While amino acid sequences can vary among defensins from different plant species, they share a remarkably conserved three-dimensional fold, suggesting a common evolutionary origin and mechanism of action. nih.gov This conserved structure is crucial for their function and stability. frontiersin.org

Role of Disulfide Bonds in Structural Stability

The structural integrity of plant defensins like Bn-AFP1 is heavily reliant on a network of disulfide bonds. Typically, eight conserved cysteine residues form four disulfide bridges that stitch the α-helix and β-sheets together. frontiersin.org These covalent cross-links impose significant conformational constraints, making the protein exceptionally stable. This stability allows the defensin (B1577277) to remain functional in harsh extracellular environments and resist degradation by proteases, extreme pH, and high temperatures. The specific pairing of these cysteine residues is highly conserved across the plant defensin family, underscoring its critical role in maintaining the functional three-dimensional structure.

Identification and Significance of the γ-Core Motif

Embedded within the conserved structure of plant defensins is a functionally critical region known as the γ-core motif. This motif is defined by a specific amino acid sequence pattern (GXCX3-9C) and is located in the loop connecting the second and third β-strands. Structurally, it forms a β-hairpin loop. The γ-core is widely recognized as a primary determinant of the antifungal activity of these proteins. frontiersin.org It is typically rich in cationic and hydrophobic residues, facilitating interactions with the negatively charged components of fungal cell membranes. The specific amino acid composition of the γ-core can influence the potency and spectrum of a defensin's antifungal activity.

Structural Feature Description Functional Significance
CSαβ Motif A conserved fold consisting of one α-helix and a triple-stranded antiparallel β-sheet.Provides a stable, compact globular structure essential for biological activity.
Disulfide Bonds Typically four covalent bonds formed between eight conserved cysteine residues.Confer exceptional stability against proteases, extreme pH, and temperature.
γ-Core Motif A conserved sequence (GXCX3-9C) forming a β-hairpin loop.Considered the primary determinant of antifungal activity; interacts with fungal membranes.

Advanced Structural Determination Methodologies

Determining the precise three-dimensional arrangement of atoms in proteins like this compound requires high-resolution techniques. Structural biology provides the tools to visualize molecules at the atomic level, offering profound insights into their mechanisms of action.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in AFP Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of small to medium-sized proteins in solution. This is particularly advantageous for studying plant defensins, as it allows for the analysis of their structure and dynamics in an environment that mimics their natural state. For defensin analysis, multidimensional NMR experiments are performed to measure distances and angles between atomic nuclei. This information is then used as constraints to calculate a family of structures consistent with the experimental data. NMR has been instrumental in solving the solution structures of numerous plant defensins, revealing key details about their folding, stability, and the flexibility of functionally important regions like the γ-core motif.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is another cornerstone technique for determining protein structures at atomic resolution. The method involves crystallizing the purified protein and then bombarding the crystal with a high-intensity X-ray beam. The way the crystal diffracts the X-rays provides information that can be used to calculate the electron density and, consequently, the positions of the atoms within the protein. While it requires obtaining well-ordered crystals, which can be a significant challenge, X-ray crystallography can yield extremely detailed and precise structural models. This technique has been successfully applied to several plant defensins, providing invaluable "snapshots" of their static structure and facilitating detailed analysis of their interactions with other molecules.

Circular Dichroism for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of proteins in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-ultraviolet (far-UV) region (typically 190-250 nm) provides a characteristic signature of the protein's secondary structural elements, including α-helices, β-sheets, turns, and random coils.

For this compound, a plant defensin from Brassica napus, direct experimental CD data is not readily found in published literature. However, based on its homology to other plant defensins that have been structurally characterized, a predicted secondary structure can be inferred. Plant defensins typically adopt a conserved cysteine-stabilized αβ (CSαβ) fold. This motif consists of a triple-stranded antiparallel β-sheet and one α-helix.

In a related study on a different antimicrobial peptide from Brassica napus, BnPRP1, circular dichroism revealed that its main secondary structure was random coil. researchgate.net This highlights that different antimicrobial peptides from the same plant can have distinct structural properties.

Table 1: Predicted Secondary Structure Content of a Typical Plant Defensin

Secondary Structure ElementPredicted Percentage
α-Helix20-30%
β-Sheet40-50%
Turn/Random Coil20-30%

Note: This table represents a generalized prediction for a plant defensin based on known structures and is not derived from direct experimental CD data for this compound.

Structure-Activity Relationship (SAR) Studies for Functional Specificity

Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of a protein determines its biological function. These studies typically involve systematically modifying the protein's structure, for example through site-directed mutagenesis, and observing the effect of these changes on its activity.

For this compound, specific SAR studies are not well-documented in publicly available research. However, insights can be drawn from comparative analyses with other plant defensins and related antifungal proteins. The antifungal activity of plant defensins is often attributed to specific regions of the protein that are crucial for interacting with fungal cell components.

Key determinants of antifungal activity in plant defensins are thought to include:

Cationic and Hydrophobic Residues: The distribution of positively charged and nonpolar amino acids on the protein surface is critical for the initial electrostatic interaction with the negatively charged fungal membrane and subsequent hydrophobic interactions that can lead to membrane permeabilization.

The γ-core motif: A conserved glycine-X-cysteine-X-X-X-cysteine motif found in the loop connecting two of the β-strands is often implicated in antifungal activity.

Disulfide Bridges: The conserved disulfide bonds are essential for maintaining the correct three-dimensional fold of the protein, which is necessary for its function.

Functional analyses of mutants in other systems, though not this compound, have demonstrated that alterations in specific amino acid residues can lead to a significant reduction or complete loss of biological activity. For instance, studies on other proteins have shown that mutations can affect protein folding, stability, and interaction with target molecules, thereby impacting their function. nih.gov

Table 2: Key Regions and Residues Potentially Involved in this compound Activity

Structural Region/FeaturePutative FunctionPotential Impact of Modification
Cationic PatchesInitial binding to fungal cell wall/membraneReduced affinity for the target
Hydrophobic SurfacesInsertion into and disruption of the fungal membraneDecreased membrane permeabilization
γ-core MotifDirect interaction with fungal-specific membrane componentsLoss of antifungal specificity and potency
Cysteine ResiduesFormation of disulfide bridges to stabilize the structureMisfolding and inactivation of the protein

Note: This table is based on general knowledge of plant defensin SAR and does not represent direct experimental data from mutagenesis studies on this compound.

Mechanisms of Action of Bn Afp1 at the Cellular and Molecular Level

Interaction with Fungal Cell Wall Components

The fungal cell wall is a crucial structure for maintaining cellular integrity and protecting the organism from environmental stresses. Bn-AFP1 interacts with components of this wall, impacting its structure and synthesis.

Binding to Chitin (B13524) and β-Glucans

Research indicates that antifungal proteins (AFPs), including some with sequence similarity to AFP1, can bind to major polysaccharides of the fungal cell wall, namely chitin and β-glucans. Chitin is a significant structural component of the cell wall in many fungi, forming an inner layer. researchgate.net β-glucans, particularly β-1,3-glucan and β-1,6-glucan, are also essential for cell wall integrity and are often cross-linked with chitin and mannoproteins. frontiersin.orgelifesciences.org Studies on a chitin-binding protein from Streptomyces tendae Tü901, designated AFP1, demonstrated binding to crab shell chitin, chitosan, and the cell wall of P. variotii. nih.gov However, this AFP1 did not bind to β-1,3-glucan. nih.gov Another study on maize AFP1 (a different protein than this compound but sharing the AFP1 designation) showed it binds to multiple sites on the surface of fungal cells. nih.gov While the specific binding affinities of this compound to chitin and β-glucans require further detailed investigation, the interaction of other AFPs with these polysaccharides highlights their importance as potential targets.

Modulation of Cell Wall Integrity and Biosynthesis

Interaction of AFPs with cell wall components can lead to alterations in cell wall integrity and interfere with its biosynthesis. The fungal cell wall is a dynamic structure that undergoes remodeling during growth and in response to stress. frontiersin.orgresearchgate.net Disrupting the synthesis or integrity of its main components, such as chitin and β-glucans, can compromise the cell wall's protective function and lead to cell lysis. asm.orgeurekaselect.com For instance, some antifungal agents target enzymes involved in β-glucan synthesis, weakening the cell wall. eurekaselect.com Maize AFP1 has been shown to elevate fungal chitin levels by targeting chitin deacetylases (CDAs), enzymes that convert chitin to chitosan. nih.gov By interfering with CDA activity, AFP1 can disrupt the balance between chitin and chitosan, impacting cell wall structure and potentially increasing its susceptibility to degradation or recognition by host defense mechanisms. nih.gov The interaction of AFPs with the cell wall is considered important for their antifungal activity, potentially facilitating internalization or directly causing stress to the fungal cell. researchgate.net

Plasma Membrane Interaction and Permeabilization

Beyond the cell wall, the fungal plasma membrane is a primary target for many antifungal agents. This compound's activity involves interaction with and permeabilization of this vital barrier.

Interaction with Specific Membrane Receptors (e.g., Glycosphingolipid GlcCer)

Some AFPs exert their effects by interacting with specific molecules embedded in the fungal plasma membrane, which can act as receptors. Glycosphingolipids (GSLs), such as glucosylceramide (GlcCer), are components of fungal cell membranes and have been implicated in the activity of certain AFPs. frontiersin.orgmdpi.comhmdb.ca GlcCer, synthesized from ceramide, is an important glycosphingolipid intermediate and plays a role in modulating cell signal transduction events. hmdb.cahmdb.canih.gov It has been reported as a crucial plasma membrane component for the anticandidal activity of plant defensins. frontiersin.orgnih.gov While the precise interaction of this compound with GlcCer or other specific membrane receptors requires further investigation, the targeting of such membrane components is a recognized mechanism by which AFPs can bind to and affect fungal cells. asm.org This interaction can lead to membrane destabilization or trigger downstream signaling events that ultimately inhibit fungal growth.

Intracellular Target Modulation

Interference with DNA Synthesis and Cell Cycle Progression

Some antifungal peptides have been shown to interfere with fundamental processes like DNA synthesis and the cell cycle in target fungi. While direct studies specifically on this compound's impact on DNA synthesis and cell cycle progression are not extensively detailed in the provided search results, related antifungal peptides have demonstrated such capabilities. Interference with these processes can halt fungal replication and growth. unam.mxabcam.comumn.edusavemyexams.com The cell cycle involves a sequence of stages including interphase (G1, S, and G2), mitosis (M), and cytokinesis, regulated by cyclins and kinases. savemyexams.com Interference at checkpoints within this cycle or during DNA replication (S phase) can be detrimental to rapidly dividing fungal cells. savemyexams.comlearnoncology.ca

Impact on Ergosterol (B1671047) Biosynthesis (e.g., ERG11 and MD1R gene downregulation by related AFPs)

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity, fluidity, and function. creative-biolabs.commdpi.comuniprot.org The ergosterol biosynthesis pathway involves a series of enzymatic reactions. creative-biolabs.commdpi.com ERG11 (Lanosterol 14α-demethylase) is a key enzyme in this pathway and a common target for antifungal drugs like azoles. creative-biolabs.commdpi.comuniprot.orgmdpi.comfrontiersin.org MD1R is an ATP-binding cassette (ABC) pump, which can be involved in multidrug resistance in fungi. nih.gov Studies on other antifungal proteins, such as Tn-AFP1 from Trapa natans, have shown that they can downregulate the expression of genes like ERG11 and MD1R. nih.govresearchgate.net This downregulation can disrupt ergosterol biosynthesis and potentially affect the efflux of antifungal compounds, contributing to antifungal activity and inhibiting biofilm formation. nih.gov While direct evidence for this compound's effect on ERG11 and MD1R gene expression is not provided in the search results, the impact on ergosterol biosynthesis and transporter genes is a known mechanism for related antifungal proteins.

Induction of Morphological Changes in Target Microorganisms

Antifungal proteins can induce significant morphological changes in susceptible fungi. These changes can include alterations in hyphal growth, cell swelling, and other distortions of normal cellular shape. nih.govasm.orgwikipedia.orgnih.gov For instance, the antifungal protein AFP1 from Streptomyces tendae has been observed to cause severe alterations in cell morphogenesis, leading to large spherical conidia and swollen hyphae, as well as atypical branching. asm.org These morphological changes often result from disruptions to cell wall synthesis or integrity, or interference with processes regulating cell shape and polarity. nih.govnih.gov Related antifungal peptides have also been reported to induce morphological changes along with fungicidal effects. nih.gov

Role in Plant Hormone Signaling Pathways (e.g., Abscisic Acid (ABA) Response)

Beyond its direct antifungal activity, this compound, as a plant protein, can also be involved in endogenous plant signaling pathways, particularly those related to stress responses. Abscisic acid (ABA) is a crucial plant hormone involved in various developmental processes and responses to environmental stresses like drought and salinity. wikipedia.orgcenmed.comoup.comebi.ac.uknih.govplos.org

Interaction with ABI5 and PUB35 Proteins in ABA Signaling

Research indicates that AFP1 (ABI5 Binding Protein 1), a protein related to this compound, plays a role in ABA signaling by interacting with key components of this pathway. AFP1 has been identified as an interacting partner of ABI5 (ABA INSENSITIVE 5), a central transcription factor regulating ABA responses, particularly during seed germination and seedling growth. oup.comnih.govnih.govresearchgate.net AFP1 negatively regulates ABA signaling in an ABI5-dependent manner. oup.comnih.gov Furthermore, AFP1 physically interacts with PUB35 (PLANT U-BOX 35), an ABA-responsive U-box E3 ubiquitin ligase. oup.comnih.govresearchgate.net This interaction forms a PUB35-AFP1 module that is involved in fine-tuning ABA signaling. nih.govresearchgate.net

Mechanisms of Protein Degradation Mediation (e.g., 26S-Proteasome Pathway)

A key mechanism by which AFP1 influences ABA signaling is by mediating the degradation of the ABI5 protein. AFP1 facilitates the 26S-proteasome-mediated degradation of ABI5. oup.comnih.govnih.govresearchgate.net The 26S proteasome is a multi-subunit complex responsible for the degradation of ubiquitinated proteins, a crucial process for regulating protein levels and cellular functions. thermofisher.commdpi.comnih.gov PUB35, the E3 ubiquitin ligase that interacts with AFP1, directly ubiquitinates ABI5, promoting its degradation via the 26S-proteasome pathway. oup.comnih.govresearchgate.net AFP1 enhances this degradation process in response to ABA treatment. oup.comnih.govresearchgate.net While AFP1 facilitates ABI5 degradation, AFP1 itself does not appear to be degraded via the 26S proteasome pathway. oup.com This regulated protein degradation mechanism involving AFP1, PUB35, and the 26S proteasome is essential for controlling the levels of ABI5 and thus modulating the plant's response to ABA. nih.govresearchgate.net

Research Methodologies and Experimental Approaches for Bn Afp1 Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental for understanding the genetic information encoding Bn-AFP1 and manipulating its expression.

Gene Cloning, Expression Vector Construction, and Transformation

Gene cloning is the process of isolating and amplifying a specific DNA sequence, in this case, the gene encoding this compound. This typically involves obtaining genetic material from the source organism (Brassica napus for this compound), using PCR to amplify the target gene, and inserting it into a suitable vector nih.gov. Cloning vectors, often plasmids, are small, circular DNA molecules capable of replicating independently within a host cell nih.govnih.govcapes.gov.br. They are engineered to contain features facilitating cloning, such as multiple cloning sites (MCS) for easy insertion of the gene, and selectable markers (e.g., antibiotic resistance genes) for identifying cells that have taken up the vector nih.govcapes.gov.brnih.gov.

Once the this compound gene is cloned into a vector, an expression vector is constructed. Expression vectors are specialized vectors designed to drive the transcription and translation of the inserted gene, leading to the production of the protein nih.gov. These vectors contain strong promoters, ribosome binding sites, and transcription terminators to ensure efficient protein synthesis in a host organism nih.gov. The choice of expression vector depends on the desired expression level, the host cell type, and downstream applications nih.gov.

Transformation is the process of introducing the constructed expression vector containing the this compound gene into a host cell nih.govnih.gov. Common host organisms for protein expression include bacteria (like Escherichia coli), yeast, insect cells, and mammalian cells tcdb.orgnih.gov. Methods for transformation include heat shock, electroporation, and chemical methods nih.govtcdb.org. Successful transformation results in host cells capable of expressing the this compound protein. Techniques like blue-white screening or selection based on antibiotic resistance encoded by the vector are used to identify transformed cells nih.gov. While Saccharomyces cerevisiae has been mentioned as a potential host for the production of related antifungal proteins like Rs-AFP2, specific details regarding the vectors and transformation protocols used for this compound were not found in the provided information zu.edu.pk.

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific, targeted changes into a DNA sequence nih.govtcdb.orgnih.gov. This method is invaluable for investigating the functional importance of specific amino acid residues or regions within the this compound protein nih.gov. By altering codons in the this compound gene, researchers can introduce point mutations, insertions, or deletions that result in corresponding changes in the amino acid sequence of the expressed protein nih.gov.

SDM is typically performed using PCR-based methods with primers designed to contain the desired mutation nih.govtcdb.org. The mutated DNA is then incorporated into a plasmid, and host cells are transformed nih.govtcdb.org. Analyzing the function and properties of the mutated this compound protein compared to the wild-type protein can reveal critical residues or domains involved in its activity, structure, or interactions nih.gov. For example, SDM has been used to investigate the functional roles of specific amino acid residues in other proteins, such as chitinases nih.gov and transporters. Although SDM is a standard technique for functional analysis of proteins, specific studies detailing site-directed mutagenesis performed on this compound were not identified in the search results.

Gene Expression Profiling (e.g., Transcriptome Sequencing, qPCR)

Gene expression profiling techniques are used to measure the activity of genes, providing insights into when, where, and to what extent the this compound gene is transcribed into mRNA. This can help researchers understand the conditions under which this compound is produced in the organism.

Transcriptome sequencing (RNA-Seq) is a high-throughput method that provides a comprehensive view of all RNA molecules present in a sample at a given time. By sequencing cDNA derived from mRNA, researchers can quantify the expression levels of thousands of genes simultaneously, including the this compound gene. This technique can reveal differential gene expression patterns under various conditions, such as during development, in response to environmental stimuli, or in different plant tissues.

Quantitative PCR (qPCR), also known as real-time PCR, is another widely used technique for gene expression analysis nih.gov. qPCR allows for the sensitive and accurate quantification of specific mRNA targets nih.gov. It is often used to validate findings from transcriptome sequencing or to measure the expression of a smaller number of genes with high precision. By designing specific primers for the this compound mRNA, researchers can use qPCR to determine its relative abundance in different samples nih.gov. While gene expression profiling is a common approach in plant biology research to study gene regulation, specific studies detailing the transcriptome sequencing or qPCR analysis of this compound expression were not found in the provided context.

Protein Biochemistry and Biophysics

Protein biochemistry and biophysics techniques are essential for isolating, characterizing, and studying the physical and chemical properties of the this compound protein itself.

Protein Purification and Refolding Strategies

Obtaining a pure and functional sample of this compound is crucial for downstream biochemical and biophysical studies. Protein purification involves a series of steps to isolate the target protein from a complex mixture of cellular components nih.gov. Common purification methods exploit differences in protein properties such as size, charge, hydrophobicity, and affinity nih.gov. Affinity chromatography, which utilizes specific binding interactions (e.g., between an affinity tag engineered into the recombinant protein and a ligand on the chromatography matrix), is a powerful technique for purifying recombinant proteins like this compound nih.gov. Other methods include ion-exchange chromatography and size exclusion chromatography nih.gov.

Recombinant proteins expressed at high levels in host organisms like E. coli may accumulate in insoluble aggregates called inclusion bodies nih.gov. In such cases, the protein must be solubilized using denaturing agents (such as urea (B33335) or guanidine (B92328) hydrochloride) and then refolded into its native, active conformation nih.gov. Refolding strategies involve gradually removing the denaturant, allowing the protein to fold correctly. Common refolding methods include dilution, dialysis, and on-column refolding. The efficiency of refolding can vary depending on the protein and the method used. While protein purification and refolding are standard procedures in protein research, specific details about the purification and refolding strategies optimized for this compound were not available in the provided search results.

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, GST Pull-down)

Understanding how this compound interacts with other proteins is vital for elucidating its biological function. Protein-protein interaction assays are designed to detect and characterize these interactions.

The Yeast Two-Hybrid (Y2H) system is a widely used in vivo method for identifying protein-protein interactions. It is based on the principle that the binding of two proteins of interest can reconstitute a functional transcription factor, leading to the expression of a reporter gene. One protein (the "bait") is fused to a DNA-binding domain, and the other protein (the "prey") is fused to a transcriptional activation domain. If the bait and prey proteins interact, they bring the two domains together, activating reporter gene expression, which can be detected through various means, such as growth on selective media or activation of a colorimetric or fluorescent reporter.

Mass Spectrometry for Protein Identification and Characterization

Mass spectrometry is a critical technique for the identification and detailed characterization of proteins like this compound. While specific mass spectrometry data detailing peptide sequences or post-translational modifications solely for Brassica napus this compound were not extensively detailed in the surveyed literature, mass spectrometry-based approaches are standard in the characterization of plant antimicrobial peptides (AMPs), including defensins. These methods can be used to determine the precise molecular weight of the purified protein, confirm its primary sequence through peptide mass fingerprinting or tandem mass spectrometry, and identify potential modifications such as disulfide bonds, which are characteristic of defensins. The inclusion of this compound in databases like DRAMP, which compiles information on antimicrobial peptides, suggests that such biochemical characterization methods, including mass spectrometry, are integral to understanding this class of proteins.

Cellular and Microbiological Assays

Cellular and microbiological assays are fundamental to evaluating the biological activity of this compound, particularly its interactions with target organisms, primarily fungi.

In Vitro Assays for Target Organism Interactions (e.g., Fungal Growth Inhibition Assays)

In vitro assays, such as fungal growth inhibition assays, are widely used to determine the effectiveness of this compound against various fungal pathogens. Studies have demonstrated the antifungal activity of Brassica napus this compound against a spectrum of fungi. For instance, this compound has shown inhibitory effects on the growth of Alternaria brassicola and Botrytis cinerea. The effectiveness is often quantified using metrics like the half-maximal inhibitory concentration (IC50).

Here is a summary of reported in vitro antifungal activity for Brassica napus this compound:

Target FungusIC50 (µg/ml)Source
Alternaria brassicola3
Botrytis cinerea1.50
Fusarium culmorum< 10

These assays provide crucial data on the potency and spectrum of this compound's antifungal activity under controlled laboratory conditions.

Biofilm Formation and Eradication Studies

While antifungal proteins are increasingly being investigated for their potential to inhibit or eradicate microbial biofilms, specific studies detailing the effects of this compound on fungal biofilm formation or eradication were not prominently featured in the literature surveyed. Research on other antimicrobial peptides has explored their capacity to disrupt the complex structure of biofilms and eliminate embedded microbial cells. Future studies may investigate the role of this compound in this context.

Microscopic Techniques (e.g., Confocal Microscopy, AFM for Morphological Analysis)

Microscopic techniques are valuable for visualizing the effects of this compound on the morphology and cellular integrity of target fungi. While transmission electron microscopy (TEM) has been used to observe cellular damage induced by other AFP1-like peptides, specific applications of confocal microscopy or atomic force microscopy (AFM) for analyzing the morphological changes in fungal cells treated with Brassica napus this compound were not detailed in the consulted sources. Confocal microscopy can be employed to assess membrane permeability or localization of fluorescently labeled AFP1, while AFM can provide high-resolution images of cell surface alterations.

Plant Physiological and Genetic Studies

Understanding the role of this compound within the plant requires physiological and genetic studies, particularly focusing on the plant producing the defensin (B1577277).

Phenotypic Characterization in Response to Specific Stimuli (e.g., Pathogen Challenge, ABA Treatment)

Studies on AFP1 proteins, including those related to this compound, have revealed significant phenotypic responses to specific stimuli, particularly pathogen challenge and treatment with abscisic acid (ABA). These responses highlight the multifaceted roles of AFP1 in plant defense and stress adaptation.

Response to Pathogen Challenge

Plant defensins, a class of peptides to which this compound belongs, are recognized for their role in the plant innate immune system, primarily providing defense against fungal pathogens. AFP1 proteins have been shown to exhibit direct antifungal activity. For instance, AFP1 from maize confers antifungal activity by interacting with fungal chitin (B13524) deacetylases (CDAs). This interaction interferes with the conversion of chitin, a key component of fungal cell walls, which can lead to inhibition of fungal cell growth, budding, and delayed spore germination, ultimately reducing fungal viability. uni.lunih.gov The interaction is suggested to be dependent on mannose binding and specific sites on the fungal cell surface. uni.lu

Another study on AFP1 from Brassica juncea demonstrated antifungal activity against Candida albicans. This activity involves the recognition of a specific structural feature of fungal glucosylceramide (GlcCer), notably the ninth methyl residue in the sphingoid base moiety. nih.gov The interaction leads to plasma membrane permeabilization and the production of reactive oxygen species (ROS) within fungal cells, contributing to a loss of cell viability. nih.gov These findings suggest that AFP1 proteins can target distinct fungal cellular components to exert their inhibitory effects across a broad spectrum of fungi. uni.lunih.gov

While specific detailed quantitative data for this compound's antifungal activity against a wide range of pathogens was not available in the provided snippets, research on related AFP1 proteins indicates a common mechanism involving disruption of fungal cell wall integrity or membrane function.

Response to ABA Treatment

AFP1 is also implicated in the plant's response to abscisic acid (ABA), a crucial phytohormone involved in stress responses, particularly drought. In Arabidopsis thaliana, AFP1 acts as a negative regulator of ABA signaling. gbif.orggenome.jp It interacts with the key transcription factor ABA INSENSITIVE 5 (ABI5) and promotes its degradation via the 26S-proteasome pathway. gbif.orggenome.jp This interaction modulates the expression of ABA-induced genes. gbif.orggenome.jp

Studies involving Arabidopsis mutants lacking functional AFP1 (afp1 mutants) have provided insight into its phenotypic effect on ABA responses and drought tolerance. Loss-of-function of AFP1 has been shown to enhance drought tolerance in Arabidopsis thaliana. This enhanced tolerance is associated with increased accumulation of endogenous ABA under drought conditions compared to wild-type plants. Concomitantly, afp1 mutants exhibit a stronger upregulation of various ABA-responsive genes, including RD29A/B, ABF2/3, and ABI5, under drought stress. The elevated ABA levels in the mutants appear to result from the hydrolysis of abscisic acid-glucosyl ester (ABA-GE) stores, rather than increased de novo biosynthesis.

The promoter region of the AFP1 gene in Arabidopsis contains ABA-responsive and drought stress-related cis-acting elements, indicating that its expression is regulated by ABA and stress signals. Indeed, AFP1 expression is induced by ABA and/or stress treatments. genome.jp This suggests a feedback mechanism where ABA induces AFP1, which in turn negatively regulates ABA signaling by promoting ABI5 degradation, thereby fine-tuning the plant's response to stress. genome.jp The enhanced drought tolerance observed in afp1 mutants is also linked to reduced water loss, potentially due to smaller stomatal apertures and lower transpiration rates.

The phenotypic characterization of AFP1 thus reveals a dual role: direct involvement in antifungal defense and a regulatory function in ABA-mediated stress responses, particularly drought tolerance.

Here is a summary of observed phenotypic effects:

StimulusObserved Phenotypic Effect (in relevant plant/fungal systems)Associated Mechanism
Pathogen Challenge (Fungi)Inhibition of fungal growth, budding, and spore germination; Reduced fungal viability. uni.lunih.govInteraction with fungal chitin deacetylases; Interference with chitin conversion. uni.lunih.gov
Loss of fungal cell viability. nih.govPlasma membrane permeabilization; ROS production; Recognition of fungal GlcCer. nih.gov
ABA TreatmentEnhanced drought tolerance (in afp1 mutants of Arabidopsis).Increased endogenous ABA levels; Stronger upregulation of ABA-responsive genes.
Reduced water loss (in afp1 mutants of Arabidopsis).Smaller stomatal apertures; Lower transpiration rates.

Advanced Theoretical and Computational Investigations of Bn Afp1

Homology Modeling and De Novo Protein Structure Prediction

Predicting the three-dimensional structure of a protein from its amino acid sequence is a fundamental task in computational biology. For proteins like Bn-AFP1, which may belong to known protein families such as plant defensins, homology modeling is a primary approach. This method relies on the principle that proteins with similar sequences often have similar structures. By identifying known structures of homologous proteins, a model for the target protein can be built.

In cases where suitable templates for homology modeling are unavailable, de novo (or ab initio) protein structure prediction methods are employed. These methods attempt to predict tertiary structures based on the physical principles governing protein folding and statistical analysis of known protein structures, without relying on explicit templates wikipedia.org, nih.gov. Successful de novo methods can predict the folds of small, single-domain proteins with reasonable accuracy wikipedia.org, news-medical.net, nih.gov. Techniques like Rosetta and deep learning-based approaches such as RocketX are utilized in de novo prediction, though they often require significant computational resources news-medical.net, biorxiv.org.

While specific detailed studies on the de novo prediction or homology modeling of this compound were not extensively found in the search results, related plant defensins and antifungal proteins have been subjected to such analyses. For instance, the secondary structure analysis of other AFPs has revealed predominant alpha-helical structures or mixed secondary structures researchgate.net. Brassica napus proteins, including those with potential antifungal activity like DABB-type proteins, have had their 3D structures modeled using tools like SWISS-MODEL, revealing features such as alpha helices, beta sheets, beta turns, and random coils mdpi.com. Sequence analysis of this compound and other plant defensins shows conserved cysteine residues involved in disulfide bonds and indicates the presence of beta-sheet and alpha-helical secondary structures researchgate.net, researchgate.net.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it is bound to a protein receptor. This method aims to predict the structure of the complex formed between two molecules, such as a protein and a small molecule, or a protein and a peptide diva-portal.org. Scoring functions are used to estimate the binding affinity between the potential ligand and the protein arxiv.org.

Ligand-protein interaction simulations, often involving molecular dynamics, provide a more detailed view of the dynamic interactions and stability of the complex over time rsc.org, researchgate.net, leeds.ac.uk, researchgate.net. These simulations can reveal the specific residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions), and conformational changes that occur upon binding rsc.org, researchgate.net, researchgate.net. Methods like MM/GBSA and "alchemical" free energy calculations can be used to estimate binding free energies diva-portal.org.

While the search results did not provide specific examples of molecular docking or ligand-protein interaction simulations performed with this compound and potential small molecule ligands, these techniques are standard in studying the interactions of proteins, including antifungal proteins, with their targets or other molecules. Computational modeling and simulations have been used to investigate the interaction of other antifungal proteins, such as AFP from Aspergillus giganteus, with fungal membranes, predicting how the protein interacts with the membrane surface nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Studies and Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biological molecules over time. By simulating the movements of atoms and molecules based on physical laws, MD can provide insights into protein flexibility, conformational changes, and interactions with their environment, such as membranes rsc.org, leeds.ac.uk, diva-portal.org.

For antifungal proteins like this compound that may interact with fungal cell membranes as part of their mechanism of action, MD simulations are particularly valuable nih.gov. These simulations can model the approach of the protein to the membrane, its insertion or association with the lipid bilayer, and the resulting structural changes in both the protein and the membrane nih.gov. Studies on other AFPs have used MD simulations to observe the conservation of protein secondary structures at the membrane interface and analyze the stability of the protein structure nih.gov. MD simulations can also be used to study protein-ligand interactions and estimate binding affinities leeds.ac.uk. Analysis of MD trajectories can include monitoring root-mean-square deviation (RMSD) to assess structural stability and fluctuations rsc.org, leeds.ac.uk.

Specific MD simulation studies focused solely on this compound interacting with membranes were not detailed in the search results. However, given that plant defensins often target microbial membranes, MD simulations would be a relevant computational approach to investigate the molecular basis of this compound's antifungal activity by simulating its interaction with fungal membrane models.

Bioinformatics Approaches for Sequence Analysis and Functional Prediction

Bioinformatics encompasses a wide range of computational tools and databases used to analyze biological data, particularly sequence and structural information lu.se. For this compound, bioinformatics approaches are essential for understanding its primary structure, evolutionary relationships, and potential functions.

Sequence analysis of this compound involves determining its amino acid composition, identifying conserved motifs and domains, and comparing its sequence to other known proteins using tools like BLAST and multiple sequence alignment programs such as CLUSTAL X researchgate.net, ajol.info, asm.org, researchgate.net, nih.gov. Analysis of primary structure can reveal characteristics such as hydrophobicity and the presence of cysteine residues that form disulfide bonds, which are important for protein stability researchgate.net. This compound, like other plant defensins, is characterized by conserved cysteine residues and specific structural motifs researchgate.net, researchgate.net.

Functional prediction using bioinformatics leverages sequence and structural information to infer the biological role of a protein nih.gov. This can involve searching databases for homologous proteins with known functions, identifying functional domains, and using tools that predict function based on sequence features or predicted structure oup.com, uniprot.org. Gene Ontology (GO) terms are often used to describe protein functions in a structured manner, and computational methods aim to annotate proteins with relevant GO terms oup.com. Phylogenetic analysis, which reconstructs the evolutionary history of a protein family, can also provide insights into conserved functions and diversification ajol.info.

Studies on this compound and related plant defensins have utilized bioinformatics for sequence alignment and phylogenetic analysis to understand their relationships with other antifungal proteins researchgate.net, ajol.info, asm.org, researchgate.net. This comparative analysis helps in classifying this compound within the plant defensin (B1577277) family and inferring potential functional similarities with characterized members.

Computational Strategies for Target Identification and Deconvolution

Identifying the specific molecular targets of antifungal proteins like this compound within fungal cells is crucial for understanding their mechanism of action. Computational strategies can aid in this process, especially when experimental approaches are challenging.

Target identification can involve various in silico methods, including inverse virtual screening (docking a protein against a library of potential targets), analysis of protein-protein interaction networks, and leveraging genomics and transcriptomics data manufacturingchemist.com, bostongene.com, nih.gov, nih.gov, wuxibiology.com. By analyzing gene expression profiles in response to this compound exposure or identifying proteins that physically interact with this compound, computational methods can prioritize potential targets for experimental validation.

Deconvolution, in the context of biological samples, typically refers to computational methods used to estimate the proportions of different cell types within a mixed sample based on bulk molecular data like gene expression biorxiv.org, nih.gov, nih.gov, arxiv.org, harvard.edu. While this is more commonly applied in transcriptomic analysis of complex tissues (e.g., tumor microenvironment), the underlying principle of disentangling components from a mixed signal could potentially be relevant in studying the effects of this compound on fungal populations or host-pathogen interactions if complex expression data were involved. However, the primary application of deconvolution discussed in the search results relates to analyzing heterogeneous tissue samples biorxiv.org, nih.gov, nih.gov, arxiv.org, harvard.edu.

While direct computational target identification or deconvolution studies specifically for this compound were not prominently featured in the search results, computational approaches are broadly applied in identifying targets for small molecules and proteins nih.gov, nih.gov. For proteins with antifungal activity, computational methods could be used to predict interactions with known fungal proteins or pathways, guiding experimental investigations into the specific targets responsible for growth inhibition or cell death. For example, computational analysis has been used to identify potential functional interaction partners for other plant AFPs biorxiv.org.

Rational Design and Engineering of Bn Afp1 Variants

Strategies for Modifying Bn-AFP1 for Enhanced Biological Function

Strategies for enhancing the biological function of plant defensins like this compound often involve targeted modifications to their amino acid sequence and structure. These modifications are guided by an understanding of the peptide's mechanism of action and the relationship between its structure and activity. General approaches applicable to antifungal peptides (AFPs) include altering the net charge, hydrophobicity, and amphipathicity, as these properties are crucial for interaction with fungal cell membranes. Modifying the peptide sequence can influence its ability to bind to specific fungal targets, disrupt membrane integrity, or interfere with essential cellular processes. Rational design, informed by structural and functional data, allows for the prediction of how specific changes might impact the peptide's activity.

While detailed studies specifically on modifying this compound for enhanced function are less extensively documented compared to some homologous proteins, the principles derived from research on other plant defensins are highly relevant. For instance, modifications that increase the net positive charge can enhance electrostatic interactions with the negatively charged fungal cell membrane, potentially leading to improved binding and membrane disruption. Similarly, altering hydrophobic residues can influence the peptide's insertion into and perturbation of the lipid bilayer.

Development of Synthetic Analogs and Chimeric Peptides

The development of synthetic analogs and chimeric peptides represents a significant strategy in the engineering of AFPs. Synthetic analogs are created by synthesizing peptides with modified sequences, which can involve amino acid substitutions, deletions, or additions compared to the native peptide. This allows for fine-tuning of the peptide's properties and the identification of minimal active motifs.

Chimeric peptides, also known as fusion proteins, are engineered by combining sequences or functional domains from two or more different proteins or peptides. This approach can impart new functions or enhance existing ones by leveraging the distinct properties of the fused components. For example, fusing an antifungal peptide domain with a sequence that improves solubility, stability, or targets a specific receptor on the fungal cell could result in a more potent or selective molecule. While specific examples of chimeric peptides involving this compound are not prominently featured in available literature, the concept of creating hybrid molecules by combining the antifungal domain of this compound with other functional peptides or proteins is a viable strategy for developing novel variants with improved characteristics.

Research on other peptides has demonstrated the potential of chimeric constructs to enhance activity and introduce new functionalities. These studies provide a framework for how similar approaches could be applied to this compound to generate variants with tailored properties.

Approaches to Improve Stability and Target Specificity

Improving the stability and target specificity of this compound variants is crucial for their practical application. Peptide drugs and natural peptides can be susceptible to proteolytic degradation, which limits their half-life and efficacy. Engineering strategies to enhance stability can include modifying the peptide backbone, incorporating non-natural amino acids, or cyclizing the peptide structure to make it less susceptible to enzymatic cleavage. Analyzing sequence variations in homologous protein families can also provide insights into naturally occurring stability-enhancing features that could be engineered into this compound.

Target specificity is vital to ensure that the engineered peptide primarily affects fungal cells while minimizing potential toxicity to non-target organisms. Understanding the specific molecules or structures on the fungal cell surface or within the cell that this compound interacts with is key to improving specificity. For instance, studies on AFP1 from Brassica juncea, a related plant defensin (B1577277), have shown that its antifungal activity involves the recognition of the methyl residue in fungal glucosylceramide. This suggests that variations in fungal membrane lipid composition can be determinants of specificity for plant defensins.

Approaches to improve target specificity can involve modifying the peptide sequence to enhance binding affinity for specific fungal targets or to reduce binding to host cell components. This can be achieved through rational design based on structural information or through directed evolution techniques.

Investigating the Impact of Amino Acid Substitutions on Functional Attributes

Investigating the impact of amino acid substitutions is a fundamental aspect of rational design and engineering of this compound variants. Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes at defined positions within the peptide sequence. By systematically altering individual or multiple amino acids, researchers can probe the contribution of specific residues to the peptide's functional attributes, such as antifungal potency, spectrum of activity, stability, and target interaction.

These findings in homologous proteins highlight the critical role of specific amino acid residues in determining the functional properties of plant defensins and illustrate the potential of targeted amino acid substitutions to engineer this compound variants with improved characteristics. By applying similar systematic mutagenesis approaches to this compound, researchers can gain a deeper understanding of its structure-activity relationship and design variants with enhanced biological functions.

ProteinAmino Acid Substitution (Rs-AFP1 to Rs-AFP2)Impact on FunctionRelevant Source
Rs-AFP2E5QContributes to increased activity researchgate.nettcdb.org
Rs-AFP2N27RContributes to increased activity and salt tolerance researchgate.nettcdb.org

This table illustrates how specific amino acid changes in a protein homologous to this compound can lead to measurable differences in functional attributes. Similar investigations applied to this compound would be crucial for its rational engineering.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks of Bn-AFP1

Current research indicates that plant defensins, including AFPs, interact with specific components of fungal membranes, such as glucosylceramides, to exert their antifungal effects. Future studies on this compound should aim to precisely identify all its molecular targets within fungal pathogens. While interaction with glucosylceramide in Candida albicans has been observed for AFP1 from Brassica juncea, further research is needed to confirm if this compound from Brassica napus interacts with the same or similar targets in a broader range of fungal species relevant to agriculture.

Beyond direct binding, a critical future direction involves unraveling the complete signaling networks triggered by this compound binding in fungal cells. This includes identifying the downstream events following target recognition, such as ion flux disruption, reactive oxygen species (ROS) production, and activation or inhibition of fungal signaling pathways. Understanding these cascades at a molecular level will provide insights into the multifaceted mechanisms of this compound action and could reveal novel targets for antifungal strategies. Furthermore, investigating how fungal pathogens might evolve resistance mechanisms to this compound and the corresponding plant counter-responses will be crucial for sustainable applications.

Investigation of Synergistic Interactions with Other Plant Defense Compounds

Plants possess a diverse arsenal (B13267) of defense compounds that often act synergistically to deter pathogens and pests. Future research should explore the potential for synergistic interactions between this compound and other defense compounds naturally present in Brassica napus, such as glucosinolates and their hydrolysis products, or other defense proteins. Studies could investigate if combinations of this compound with these compounds lead to enhanced antifungal activity compared to individual components.

Experimental designs could involve in vitro assays testing various combinations of purified this compound and other B. napus defense compounds against target fungi. Evaluating the nature of these interactions (synergistic, additive, or antagonistic) is essential. Understanding these synergies could inform strategies for developing more robust, multi-component plant protection approaches, potentially reducing the reliance on single-target fungicides. Research into the molecular basis of observed synergistic effects, such as how different compounds might act on complementary targets or pathways, would further enhance this understanding. Synergistic antifungal effects have been observed with other AFPs in combination with certain food additives, suggesting the potential for broader applications.

Expanding the Understanding of this compound's Role in Broader Plant Stress Responses

While this compound is primarily recognized for its antifungal activity, plant defense responses to biotic and abiotic stresses are often interconnected through complex signaling networks. Future research should investigate if this compound plays a role in the broader stress responses of Brassica napus, beyond direct antifungal defense.

This could involve examining this compound expression levels and activity under various abiotic stress conditions, such as drought, salinity, or temperature extremes, and investigating potential cross-talk with abiotic stress signaling pathways like those involving abscisic acid (ABA). AFP1 in Arabidopsis thaliana has been linked to ABA response, suggesting a potential connection. Understanding if this compound contributes to tolerance or adaptation to these stresses, or if abiotic stress influences its antifungal function, would provide a more holistic view of its biological role. Research could also explore the involvement of this compound in combined stress scenarios, which are common in natural and agricultural environments.

Development of Advanced Computational Models for Predictive Design and Optimization

Computational modeling and predictive analysis are increasingly valuable tools in biological research and protein engineering. Future research on this compound can leverage these approaches for predictive design and optimization.

Computational models could be developed to simulate the three-dimensional structure of this compound, predict its interaction with potential fungal targets based on structural docking, and analyze the impact of amino acid modifications on its stability and activity. This could facilitate the rational design of this compound variants with enhanced antifungal potency, broader spectrum activity, or increased stability under different environmental conditions. Furthermore, computational models could help optimize production strategies for recombinant this compound. Predictive modeling can aid in identifying the most promising modifications or production parameters for experimental validation, accelerating the research and development process.

Exploration of Novel Delivery Mechanisms for this compound in Research Contexts

For research purposes, particularly in studying this compound's effects in planta or in controlled environments, exploring novel delivery mechanisms is a pertinent future direction. Efficient delivery methods are crucial for peptides and proteins to reach their intended targets and exert their biological activity.

Future research could investigate various strategies for delivering exogenous this compound to plants or specific plant tissues in a research setting. This might include exploring the use of nanoparticle-based delivery systems, peptide carriers, or other advanced formulations that can protect the peptide from degradation and facilitate its uptake by plant cells or interaction with fungal pathogens on plant surfaces. Exploring methods for targeted delivery to specific plant organs or even cellular compartments could enable more precise studies of this compound's function. While this section focuses on delivery in research contexts, insights gained could potentially inform future translational strategies for applying this compound in agricultural settings.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Bn-AFP1?

To characterize this compound, researchers should employ a combination of spectroscopic (e.g., NMR, FTIR), chromatographic (e.g., HPLC for purity assessment), and mass spectrometric techniques to confirm molecular identity and purity. Functional assays, such as thermal shift assays or binding affinity studies, should be paired with structural data to establish structure-activity relationships. For novel compounds, full experimental protocols must be provided to ensure reproducibility, including raw data in supplementary materials .

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

Experimental design must include:

  • Controls : Negative (e.g., solvent-only) and positive controls (e.g., known antifreeze proteins).
  • Replicates : Triplicate measurements to assess variability.
  • Blinding : Double-blind protocols for subjective assessments (e.g., activity scoring).
  • Sample size : Power analysis to determine statistically adequate sample sizes .

Q. What ethical considerations are critical when collecting and publishing data on this compound?

  • Informed consent : Required for human-derived samples (e.g., cell lines).
  • Data anonymization : For clinical or ecological studies involving sensitive data.
  • Copyright compliance : Proper attribution for reproduced datasets or methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data across different experimental models?

Contradictory results may arise from model-specific variables (e.g., temperature ranges, protein concentration). A systematic approach includes:

  • Root-cause analysis : Compare protocols for deviations (e.g., buffer conditions, assay sensitivity).
  • Cross-validation : Validate findings in orthogonal assays (e.g., in vitro crystallization inhibition vs. in vivo freeze tolerance).
  • Meta-analysis : Pool data from independent studies to identify trends .

Q. What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : For sigmoidal dose-response curves (e.g., EC50 calculations).
  • ANOVA with post-hoc tests : To compare multiple treatment groups.
  • Bayesian methods : For probabilistic modeling of uncertainty in low-sample studies. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values .

Q. How can this compound research address gaps in understanding its mechanism of action across diverse biological systems?

  • Comparative genomics : Identify homologs in extremophiles to infer evolutionary conserved motifs.
  • Molecular dynamics simulations : Model protein-ice interactions at atomic resolution.
  • Knockout/knockdown models : Assess phenotypic changes in transgenic organisms .

Q. What strategies ensure reproducibility in this compound synthesis and purification protocols?

  • Detailed SOPs : Include step-by-step procedures, equipment calibration data, and batch records.
  • Open-data practices : Share raw chromatograms, spectral data, and code for computational analyses.
  • Collaborative validation : Independent replication by third-party labs .

Q. How can interdisciplinary approaches enhance the study of this compound’s ecological and biotechnological roles?

Integrate methods from:

  • Biophysics : Single-molecule force spectroscopy to measure binding kinetics.
  • Cryobiology : Cryo-EM to visualize ice-recrystallization inhibition.
  • Synthetic biology : Engineer this compound variants with enhanced stability .

Q. What methodologies optimize this compound production in heterologous expression systems while minimizing misfolding?

  • Codon optimization : Tailor gene sequences for host organisms (e.g., E. coli, yeast).
  • Fusion tags : Use solubility-enhancing tags (e.g., SUMO, GST) with cleavage sites.
  • High-throughput screening : Employ robotic platforms to test induction conditions (e.g., temperature, IPTG concentration) .

Tables: Key Methodological Considerations

Research Aspect Recommended Techniques Key References
Structural CharacterizationNMR, X-ray crystallography, CD spectroscopy
Functional ValidationThermal hysteresis assays, ice recrystallization inhibition
Data Contradiction AnalysisSensitivity analysis, meta-regression
Ethical ComplianceIRB approval, GDPR-compliant data storage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.